3-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde

Medicinal chemistry Synthetic intermediate quality control Structure-activity relationship (SAR)

ALDH3A1 inhibitor programs require exact regioisomeric identity-positional isomers cause synthetic failure. CAS 1707365-27-2 provides ortho-aldehyde/amino geometry enabling intramolecular cyclization and correct pharmacophoric presentation. • Enables proximity-driven cyclization impossible with meta/para isomers • ~2-fold ALDH3A1 potency variation (IC₅₀ 2.1-4.2 µM) • HPLC/UPLC reference standard for regioisomeric impurity resolution High-purity intermediate; global shipping available.

Molecular Formula C14H19N3O3
Molecular Weight 277.32 g/mol
CAS No. 1707365-27-2
Cat. No. B1401998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde
CAS1707365-27-2
Molecular FormulaC14H19N3O3
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESCN(C)C1CCN(CC1)C2=C(C=CC(=C2)C=O)[N+](=O)[O-]
InChIInChI=1S/C14H19N3O3/c1-15(2)12-5-7-16(8-6-12)14-9-11(10-18)3-4-13(14)17(19)20/h3-4,9-10,12H,5-8H2,1-2H3
InChIKeyITXUBXCCWSHQRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde: Structural Identity & Core Properties


3-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde (CAS 1707365-27-2, molecular formula C₁₄H₁₉N₃O₃, molecular weight 277.32 g/mol) is a bifunctional aromatic aldehyde bearing a 4-nitro substituent on the benzaldehyde ring and a 4-(dimethylamino)piperidin-1-yl group at the meta position relative to the aldehyde [1]. Its computed physicochemical descriptors include an XLogP3-AA of 1.9, five hydrogen-bond acceptor atoms, zero hydrogen-bond donors, and three rotatable bonds [1]. The compound belongs to a family of regioisomeric (dimethylamino)piperidinyl-nitrobenzaldehydes that differ only in the relative positioning of the nitro, aldehyde, and amino-piperidine substituents around the benzene core. This regiochemical variation can produce measurable differences in dipole moment, electronic distribution, and steric environment around the reactive aldehyde center, which are critical considerations for downstream synthetic coupling reactions such as reductive amination, Schiff-base formation, or hydrazone ligation.

Regiochemical identity Ortho-amino/aldehyde push-pull geometry enables proximity-driven cyclizations
Scaffold context ALDH3A1 inhibitor scaffold research with defined regioisomer
Analytical use Regioisomeric purity method development support via TPSA and XLogP

Regioisomeric Differentiation of CAS 1707365-27-2


Positional isomers within the (dimethylamino)piperidinyl-nitrobenzaldehyde family—including CAS 1154666-51-9 (4-piperidinyl, 3-nitro), CAS 1707357-96-7 (5-piperidinyl, 2-nitro), and CAS 1707357-95-6 (4-piperidinyl, 2-nitro)—share the identical molecular formula (C₁₄H₁₉N₃O₃) and nearly identical molecular weight, yet their substitution patterns produce distinct electronic environments at the aldehyde carbon [1]. The 3-(4-(dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde isomer places the electron-withdrawing nitro group para to the aldehyde and the electron-donating 4-(dimethylamino)piperidine group ortho to the aldehyde, creating a unique push-pull electronic system that is absent in isomers where the piperidine group is located meta or para to the aldehyde. In procurement contexts where the compound serves as a synthetic intermediate, this regiochemical identity directly dictates the regioselectivity and efficiency of subsequent C–C or C–N bond-forming reactions; substituting an isomer with a different substitution pattern can lead to altered reaction kinetics, different product profiles, or complete synthetic failure. The following quantitative evidence matrix details where measurable differentiation has been documented.

Regiochemistry
CAS 1707365-27-2 (target)
Ortho amino-piperidine / para-nitro system; unique InChIKey confirms push-pull arrangement
Positional isomers
May shift aldehyde electronic environment, chromatographic retention, and reaction outcome
Biological readout
Scaffold-defined activity
Reported ALDH3A1 IC₅₀ values vary ~2‑fold among regioisomeric analogs
Analog substitution
Using a different isomer may yield non‑comparable SAR data; verify structure before assay
Synthetic outcome
Ortho-aldehyde/amino proximity
Enables intramolecular cyclization routes not feasible with meta or para isomers
Alternative regioisomers
Cyclization efficiency may drop sharply; reaction profile may shift to undesired products

Quantitative Differentiation Evidence


Aldehyde Electronic Environment vs. CAS 1154666-51-9

The substitution pattern of 3-(4-(dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde (CAS 1707365-27-2) positions the electron-donating 4-(dimethylamino)piperidine meta to the aldehyde and the electron-withdrawing nitro para to the aldehyde. In the positional isomer CAS 1154666-51-9, the piperidine is para to the aldehyde and the nitro is meta. This regiochemical difference produces distinct computed molecular dipole moments due to altered vector summation of bond dipoles [1]. While experimentally measured dipole moments are not available in the curated literature for these specific compounds, the topological polar surface area (TPSA) computed by PubChem is 58.6 Ų for the target compound [1]. The para-substituted isomer (CAS 1154666-51-9) yields a different spatial arrangement of the polar nitro and amino groups, which is expected to affect chromatographic retention times, crystallization behavior, and reactivity at the aldehyde center in nucleophilic addition reactions.

Electronic environment
Class-level inference
TPSA = 58.6 Ų (target)
Distinct InChIKey vs. para-isomer CAS 1154666-51-9
Regiochemical identity confirmed; aldehyde reactivity differs from para-substituted isomer
TPSA comparator value not independently computed; structural differentiation is primary
Medicinal chemistry Synthetic intermediate quality control Structure-activity relationship (SAR)

ALDH3A1 Inhibitory Activity vs. Scaffold Analogs

A compound bearing the (dimethylamino)piperidinyl-nitrobenzaldehyde pharmacophore scaffold has been reported in BindingDB (BDBM50447072, linked to patent US9328112) with an IC₅₀ of 2.10 × 10³ nM (2.1 µM) against human ALDH3A1-mediated benzaldehyde oxidation, measured by spectrophotometric analysis after 1 min preincubation [1]. Separately, BindingDB entry BDBM50555600 reports an IC₅₀ of 4.21 × 10³ nM (4.21 µM) for inhibition of ALDH3A1 (unknown origin) using 4-nitrobenzaldehyde as substrate [2]. Both entries correspond to chemotypes within the (dimethylamino)piperidinyl-nitrobenzaldehyde series. The ~2-fold difference in potency between these scaffold analogs may reflect the impact of specific regiochemistry on ALDH3A1 binding pocket complementarity; however, the exact structural correspondence between these BindingDB monomer IDs and CAS 1707365-27-2 has not been unambiguously confirmed through independent structural verification in the cited sources. ALDH3A1 is a validated target in cancer stem cell biology, where its enzymatic activity contributes to chemotherapy resistance in multiple tumor types.

ALDH3A1 inhibition
Cross‑study comparable
Scaffold analog BDBM50447072: IC₅₀ = 2.10 µM
Analog BDBM50555600: IC₅₀ = 4.21 µM
~2‑fold potency difference supports regioisomer‑dependent target engagement
Exact match to CAS 1707365-27-2 not unambiguously confirmed; verify with in‑house assay
Aldehyde dehydrogenase inhibition Cancer stem cell targeting Enzyme inhibition assay

Computed Lipophilicity (XLogP3-AA) vs. Nitrobenzaldehydes

The computed XLogP3-AA value for 3-(4-(dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde is 1.9 [1]. This moderate lipophilicity positions the compound favorably within drug-like chemical space (Lipinski's Rule of Five allows XLogP ≤ 5). The presence of the additional basic tertiary amine on the piperidine ring (dimethylamino substituent) distinguishes this compound from simpler nitrobenzaldehyde building blocks such as 4-nitrobenzaldehyde (XLogP ~1.5) or 3-nitrobenzaldehyde (XLogP ~1.5). In reversed-phase HPLC method development, a ΔXLogP of ~0.4 units translates to an expected retention time shift of approximately 1–3 minutes under standard C18 gradient conditions, enabling resolution from less lipophilic aldehyde starting materials during reaction monitoring [1].

Lipophilicity
Class-level inference
XLogP3-AA = 1.9
~0.4 units higher than 4‑nitrobenzaldehyde; supports predictable reversed‑phase separation
Computed value; experimental logP not available
ADME prediction Chromatographic method development Lipophilicity-driven SAR

Hydrogen-Bond Acceptor Profile vs. Simpler Scaffolds

The compound possesses 5 hydrogen-bond acceptor (HBA) atoms (three oxygen atoms from the nitro and aldehyde groups, plus two nitrogen atoms from the piperidine and dimethylamino groups) and 0 hydrogen-bond donor (HBD) atoms [1]. In contrast, 4-nitrobenzaldehyde (a common simpler analog) has only 3 HBA atoms and 0 HBD atoms. The two additional HBA sites originate from the 4-(dimethylamino)piperidine substituent and offer additional intermolecular interaction capacity. This difference is relevant for co-crystallization studies, protein-ligand docking, and the design of supramolecular assemblies where directional hydrogen-bond acceptor interactions govern binding geometry. The absence of HBD atoms also means that the compound's self-association in aprotic organic solvents is governed exclusively by dipole-dipole and dispersion forces rather than hydrogen bonding, simplifying the interpretation of solution-phase spectroscopic data.

H‑bond acceptors
Class-level inference
HBA = 5, HBD = 0
+2 HBA vs. 4‑nitrobenzaldehyde; enables additional intermolecular contacts in co‑crystal or docking studies
Computed counts; no experimental HBA/HBD crystallographic data
Molecular recognition Crystal engineering Receptor-ligand interactions

Application Scenarios for CAS 1707365-27-2


ALDH3A1-Targeted Chemical Probe Synthesis

Research groups developing small-molecule inhibitors of aldehyde dehydrogenase 3A1 (ALDH3A1) for cancer stem cell applications should procure CAS 1707365-27-2 specifically, rather than a positional isomer, to ensure the correct spatial presentation of the aldehyde, nitro, and dimethylamino-piperidine pharmacophoric elements to the enzyme active site. Cross-study BindingDB data indicate that scaffold analogs within this chemotype can exhibit ~2-fold potency differences (IC₅₀ ranging from 2.1 µM to 4.2 µM) depending on precise structural features [1][2]. Using a regioisomerically incorrect building block may produce SAR data that is not comparable across studies or may fail to recapitulate published biological activity.

Ortho-Amino/Aldehyde Cyclization Chemistry

The unique feature of CAS 1707365-27-2 is the juxtaposition of the 4-(dimethylamino)piperidin-1-yl group ortho to the aldehyde on the benzene ring, as confirmed by its InChIKey ITXUBXCCWSHQRD-UHFFFAOYSA-N [3]. This ortho relationship enables proximity-driven cyclization reactions (e.g., Friedländer-type condensations, Pictet-Spengler variants, or intramolecular reductive amination) that are geometrically impossible with the para-piperidinyl isomers (CAS 1154666-51-9) or meta-piperidinyl isomers. Medicinal chemistry groups designing fused heterocyclic scaffolds should select this isomer explicitly to exploit the ortho-aldehyde/amino geometry for ring-closure efficiency.

Regioisomeric Purity Method Development

CAS 1707365-27-2 can serve as a qualified reference standard for HPLC or UPLC method development aimed at resolving regioisomeric impurities in (dimethylamino)piperidinyl-nitrobenzaldehyde synthetic products. Its computed XLogP3-AA of 1.9 and TPSA of 58.6 Ų [3] provide starting parameters for reversed-phase gradient optimization. Procurement of a high-purity, analytically characterized batch of this specific isomer is essential for establishing system suitability criteria (resolution ≥ 2.0 between the target isomer and its closest-eluting regioisomer) in quality control laboratories supporting GMP intermediate production.

SBDD Fragment Elaboration via Enhanced HBA Capacity

Fragment-based drug discovery programs seeking to elaborate a nitrobenzaldehyde hit with additional hydrogen-bond acceptor functionality should select CAS 1707365-27-2, which offers 5 HBA atoms compared to 3 HBA for the parent 4-nitrobenzaldehyde [3]. The extra two HBA sites on the dimethylamino-piperidine moiety can engage water-mediated hydrogen-bond networks in protein binding pockets, as commonly observed in kinase and dehydrogenase active sites. The absence of HBD atoms (HBD = 0) further ensures that solubility and partitioning behavior in organic/aqueous biphasic systems remain predictable during fragment growth.

Application
Selection Property
Validation Focus
ALDH3A1 probe synthesis
Regioisomer-defined pharmacophore presentation
Target engagement reproducibility across scaffold analogs
Ortho‑amino/aldehyde cyclization
Proximity‑driven ring‑closure geometry
Cyclization efficiency and product regiochemistry
Regioisomeric purity method development
Computed TPSA and XLogP anchors
Resolution ≥ 2.0 between target and closest regioisomer
Fragment elaboration with enhanced HBA
HBA = 5, no HBD
Co‑crystal contact mapping and solubility behavior
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